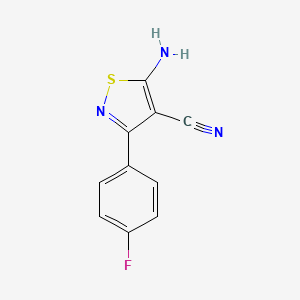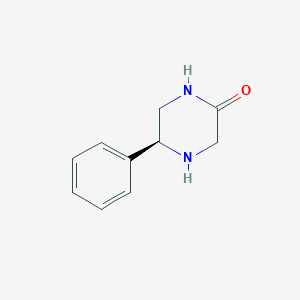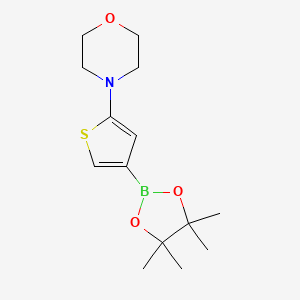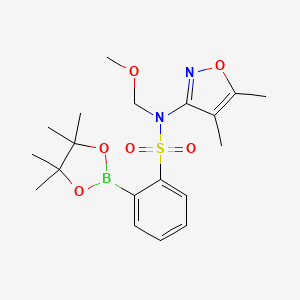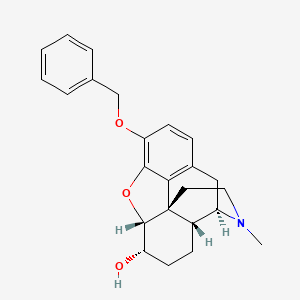
Benzyldihydromorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldihydromorphine is a semi-synthetic opioid derived from morphine. It is structurally similar to benzylmorphine but differs in its hydrogenation state. This compound was developed in the early 20th century and has seen limited clinical use. It is primarily known for its analgesic properties, similar to other opioids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyldihydromorphine typically involves the hydrogenation of benzylmorphine. The process begins with the benzylation of morphine to produce benzylmorphine. This intermediate is then subjected to catalytic hydrogenation under specific conditions to yield this compound. The reaction conditions often include the use of a palladium or platinum catalyst and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyldihydromorphine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted morphine derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound in the study of opioid chemistry and synthesis.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular processes.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new opioid derivatives with improved pharmacological profiles.
Wirkmechanismus
Benzyldihydromorphine exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu, delta, and kappa opioid receptors, leading to analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, resulting in reduced pain perception.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylmorphine: Structurally similar but not hydrogenated.
Dihydromorphine: Lacks the benzyl group.
Codeine: Contains a methyl group instead of a benzyl group.
Ethylmorphine: Contains an ethyl group instead of a benzyl group.
Uniqueness
Benzyldihydromorphine is unique due to its specific hydrogenation state and the presence of a benzyl group. This combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
63732-45-6 |
|---|---|
Molekularformel |
C24H27NO3 |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-phenylmethoxy-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C24H27NO3/c1-25-12-11-24-17-8-9-19(26)23(24)28-22-20(27-14-15-5-3-2-4-6-15)10-7-16(21(22)24)13-18(17)25/h2-7,10,17-19,23,26H,8-9,11-14H2,1H3/t17-,18+,19-,23-,24-/m0/s1 |
InChI-Schlüssel |
LYQZTKPUHKQSQL-RNWLQCGYSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)O[C@H]3[C@H](CC4)O |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)OC3C(CC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


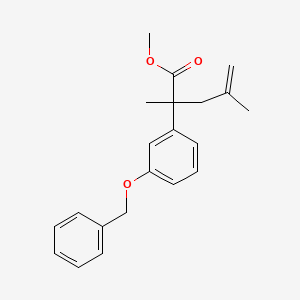
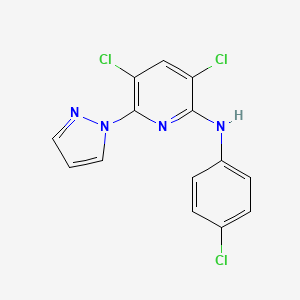
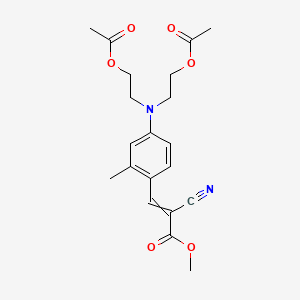
![Benzyl 4-[amino-(2-ethoxy-2-oxoethyl)amino]-2-(bromomethyl)-4-oxobutanoate](/img/structure/B13940957.png)
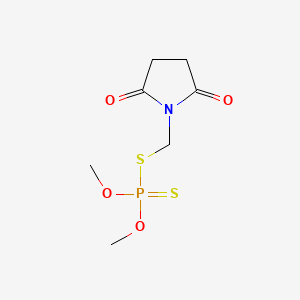
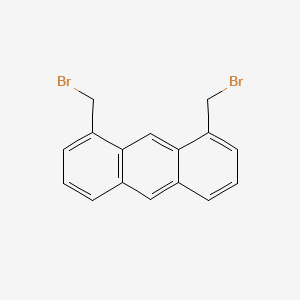
![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)
